Cas no 148563-40-0 (5-amino-1H-indole-3-carbaldehyde)

5-Amino-1H-indole-3-carbaldehyde is a versatile heterocyclic compound featuring both an amino group at the 5-position and a formyl group at the 3-position of the indole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive functional groups allows for further derivatization, enabling the construction of complex molecular frameworks. Its high purity and stability under standard conditions ensure consistent performance in reactions such as condensation, cyclization, and nucleophilic addition. The compound is widely utilized in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents.
5-amino-1H-indole-3-carbaldehyde structure
148563-40-0 structure
Product Name:5-amino-1H-indole-3-carbaldehyde
CAS No:148563-40-0
MF:C9H8N2O
MW:160.17262172699
CID:100468
PubChem ID:18450053
Update Time:2025-06-11

5-amino-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-carboxaldehyde,5-amino-
    • 1H-Indole-3-carboxaldehyde, 5-amino- (9CI)
    • 5-amino-1H-indole-3-carbaldehyde
    • AKOS006306676
    • 148563-40-0
    • SCHEMBL13219349
    • EN300-1275513
    • Inchi: 1S/C9H8N2O/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H,10H2
    • InChI Key: YIOOFSXXAVASGF-UHFFFAOYSA-N
    • SMILES: O=CC1=CNC2C=CC(=CC=21)N

Computed Properties

  • Exact Mass: 160.06374
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.88

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Additional information on 5-amino-1H-indole-3-carbaldehyde

Recent Advances in the Application of 5-amino-1H-indole-3-carbaldehyde (CAS: 148563-40-0) in Chemical Biology and Pharmaceutical Research

The compound 5-amino-1H-indole-3-carbaldehyde (CAS: 148563-40-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the design of kinase inhibitors, antimicrobial agents, and anticancer compounds. Recent studies have highlighted its potential as a privileged scaffold in medicinal chemistry, owing to its ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-amino-1H-indole-3-carbaldehyde derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The research team utilized structure-activity relationship (SAR) analysis to optimize the substitution pattern on the indole ring, leading to compounds with improved selectivity and reduced off-target effects. Notably, several derivatives showed promising antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.

In antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of novel 5-amino-1H-indole-3-carbaldehyde-based compounds with broad-spectrum activity against drug-resistant bacterial strains. The study employed molecular docking simulations to predict the binding interactions with bacterial topoisomerase II, followed by experimental validation. The most active compound in this series exhibited minimum inhibitory concentrations (MICs) of ≤4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

The synthetic utility of 5-amino-1H-indole-3-carbaldehyde has been further expanded through innovative methodologies. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization at the 2-position of the indole ring, previously considered challenging. This breakthrough has opened new avenues for creating diverse indole-based compound libraries for high-throughput screening in drug discovery programs.

From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed previous challenges associated with the metabolic stability of 5-amino-1H-indole-3-carbaldehyde derivatives. A comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling study published in European Journal of Pharmaceutical Sciences (2023) identified specific structural modifications that significantly improve oral bioavailability while maintaining therapeutic efficacy. These findings are particularly relevant for advancing lead compounds into preclinical development stages.

Emerging applications in targeted protein degradation have further highlighted the importance of this chemical scaffold. Researchers have successfully incorporated 5-amino-1H-indole-3-carbaldehyde into proteolysis-targeting chimeras (PROTACs), demonstrating efficient degradation of disease-relevant proteins in cellular models. This approach, reported in a 2024 ACS Chemical Biology publication, represents a promising strategy for addressing traditionally "undruggable" targets in oncology and neurodegenerative diseases.

In conclusion, the growing body of research on 5-amino-1H-indole-3-carbaldehyde (CAS: 148563-40-0) underscores its importance as a versatile scaffold in modern drug discovery. Recent advances in synthetic methodologies, biological evaluation, and pharmaceutical optimization have significantly expanded its potential applications. Future research directions may focus on exploring its utility in emerging therapeutic modalities such as covalent inhibitors and bifunctional degraders, as well as further optimization of drug-like properties for clinical translation.

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